molecular formula C19H21N3O4 B13683120 Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate

Cat. No.: B13683120
M. Wt: 355.4 g/mol
InChI Key: FXXORPMDAQLHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is an organic compound that belongs to the class of azo dyes Azo dyes are characterized by the presence of an azo group (-N=N-) which connects two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(Boc-amino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with methyl 4-aminobenzoate under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of azo dyes, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form amines, which can then interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-aminophenyl)diazenyl]benzoate
  • Methyl 4-[(4-fluorophenyl)diazenyl]benzoate
  • Methyl 4-[(4-methylphenyl)diazenyl]benzoate

Uniqueness

Methyl 4-[[4-(Boc-amino)phenyl]diazenyl]benzoate is unique due to the presence of the Boc-protected amino group, which provides additional stability and allows for selective deprotection under mild conditions. This feature makes it particularly useful in synthetic chemistry and drug development .

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 4-[[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]diazenyl]benzoate

InChI

InChI=1S/C19H21N3O4/c1-19(2,3)26-18(24)20-14-9-11-16(12-10-14)22-21-15-7-5-13(6-8-15)17(23)25-4/h5-12H,1-4H3,(H,20,24)

InChI Key

FXXORPMDAQLHJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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